N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide
Description
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide: is an organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c1-8(21)19-9-3-2-4-10(5-9)20-15(22)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNPKGIKUUGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-acetamidophenylamine with 2-chloro-4,5-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, affecting the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine .
Scientific Research Applications
Chemistry: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound may be used to study the interactions of small molecules with biological targets. It can serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties .
Mechanism of Action
The mechanism by which N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Acetamidophenylboronic acid
- 3-Acetamidophenol
- 2-Acetamidophenol
Comparison: N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chloro and difluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds like 3-acetamidophenylboronic acid and 3-acetamidophenol, it offers distinct advantages in terms of stability and potential for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
